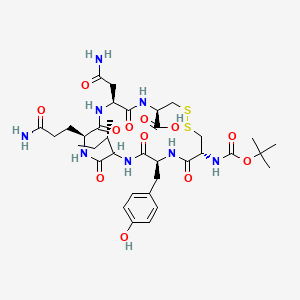

N-(tert-Butoxycarbonyl)tocinoic Acid

Beschreibung

N-(tert-Butoxycarbonyl)tocinoic Acid: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The Boc group is particularly valued for its stability under a variety of conditions and its ease of removal under acidic conditions.

Eigenschaften

Molekularformel |

C35H52N8O12S2 |

|---|---|

Molekulargewicht |

841.0 g/mol |

IUPAC-Name |

(4R,7S,10S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-19-[(2-methylpropan-2-yl)oxycarbonylamino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |

InChI |

InChI=1S/C35H52N8O12S2/c1-6-17(2)27-32(51)38-20(11-12-25(36)45)28(47)40-22(14-26(37)46)29(48)41-24(33(52)53)16-57-56-15-23(42-34(54)55-35(3,4)5)31(50)39-21(30(49)43-27)13-18-7-9-19(44)10-8-18/h7-10,17,20-24,27,44H,6,11-16H2,1-5H3,(H2,36,45)(H2,37,46)(H,38,51)(H,39,50)(H,40,47)(H,41,48)(H,42,54)(H,43,49)(H,52,53)/t17-,20-,21-,22-,23-,24-,27?/m0/s1 |

InChI-Schlüssel |

ATNMFXCGUCRBER-HWERWGBCSA-N |

Isomerische SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)C(=O)O)CC(=O)N)CCC(=O)N |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)C(=O)O)CC(=O)N)CCC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)tocinoic Acid typically involves the reaction of tocinoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for N-(tert-Butoxycarbonyl)tocinoic Acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: N-(tert-Butoxycarbonyl)tocinoic Acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used in dichloromethane for Boc removal.

Hydrochloric Acid (HCl): Used in methanol or ethyl acetate for deprotection.

Oxalyl Chloride: Used in methanol for mild deprotection.

Major Products: The major product of these reactions is the deprotected amine, along with by-products such as carbon dioxide and tert-butyl cation .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(tert-Butoxycarbonyl)tocinoic Acid is widely used in peptide synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .

Biology and Medicine: In biological and medicinal chemistry, this compound is used to protect amino groups in drug synthesis, ensuring that the active sites of the molecules remain intact during various stages of synthesis .

Industry: In the pharmaceutical industry, N-(tert-Butoxycarbonyl)tocinoic Acid is used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal choice for large-scale production .

Wirkmechanismus

The mechanism of action for N-(tert-Butoxycarbonyl)tocinoic Acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The removal of the Boc group involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation and subsequent decarboxylation .

Vergleich Mit ähnlichen Verbindungen

Phenylmethoxycarbonyl (Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.

Methoxycarbonyl: Less stable compared to Boc due to the less substituted alkyl group.

Uniqueness: N-(tert-Butoxycarbonyl)tocinoic Acid is unique due to the stability of the tert-butyl carbocation formed during deprotection, making the Boc group easier to remove compared to other protecting groups. This stability allows for a wide range of reaction conditions without compromising the integrity of the protected amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.